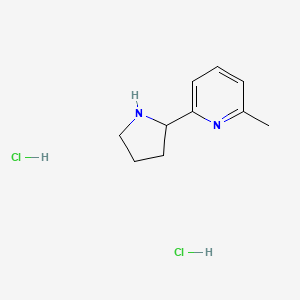

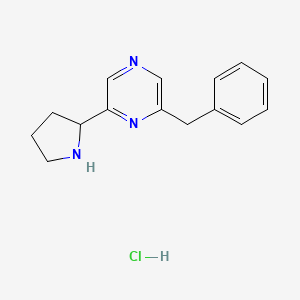

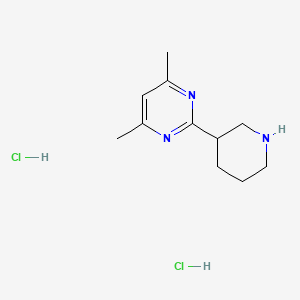

![molecular formula C7H13ClN4 B1402634 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride CAS No. 1361112-68-6](/img/structure/B1402634.png)

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

“4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” is a chemical compound with the molecular weight of 152.2 . The compound is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The InChI code of the compound is 1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 .科学的研究の応用

Synthesis and Derivative Development

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is part of a class of compounds that have been extensively studied for their synthesis and derivative development. The core motif of 1,2,4-triazoles plays a vital role in various clinical drugs, and the synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has led to the creation of a library of derivatives with potential biological activities (Prasad et al., 2021).

Biological and Antimicrobial Activities

The 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Research has shown that compounds like 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit good to moderate antimicrobial activity, highlighting the potential use of these compounds in pharmaceutical applications (Bayrak et al., 2009).

Corrosion Inhibition

One interesting application of 4H-1,2,4-triazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting mild steel in acidic environments. The results suggest that certain triazole derivatives are efficient corrosion inhibitors, which could be crucial for industrial applications (Bentiss et al., 2007).

Antioxidant Properties

Research into the antioxidant properties of 1,2,4-triazole derivatives has revealed that certain compounds exhibit significant antioxidant and antiradical activities. This suggests potential applications in areas where oxidative stress is a concern, such as in the treatment of certain diseases or in the preservation of materials (Bekircan et al., 2008).

Antifungal Activities

The antifungal properties of novel 1,2,4-triazole derivatives have also been explored, with some compounds showing significant efficacy against various phytopathogens. This suggests potential agricultural applications in the control of plant diseases (Bai et al., 2020).

Safety and Hazards

将来の方向性

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride” and similar compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

作用機序

Target of Action

Triazole-pyrimidine hybrid compounds, which share structural similarities with the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

It is suggested that triazole-pyrimidine hybrid compounds interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Related triazole-pyrimidine hybrid compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

生化学分析

Biochemical Properties

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus modulating inflammatory responses . Additionally, this compound binds to proteins involved in signal transduction pathways, affecting their function and altering cellular responses. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.

Cellular Effects

The effects of this compound on various cell types are profound. In immune cells, it reduces the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and MAPK . This leads to a decrease in inflammation and a modulation of the immune response. In neuronal cells, the compound has been shown to protect against oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species . These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This binding is facilitated by the triazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in inflammation, oxidative stress, and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to gradual degradation . In in vitro studies, the compound’s effects on cellular function are observed within hours of treatment, with significant changes in gene expression and enzyme activity. Long-term studies in vivo have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and oxidative stress without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites involved in inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific transporters such as organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments and enhancing its therapeutic potential .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride involves the reaction of 4-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole with hydrochloric acid.", "Starting Materials": [ "4-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-methyl-3-pyrrolidin-2-yl-1H-1,2,4-triazole in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitate that forms is filtered and washed with water.", "The product is dried under vacuum to yield 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride." ] } | |

| 1361112-68-6 | |

分子式 |

C7H13ClN4 |

分子量 |

188.66 g/mol |

IUPAC名 |

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |

InChI |

InChI=1S/C7H12N4.ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H |

InChIキー |

MYEUHSUYEDUSPY-UHFFFAOYSA-N |

SMILES |

CN1C=NN=C1C2CCCN2.Cl.Cl |

正規SMILES |

CN1C=NN=C1C2CCCN2.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

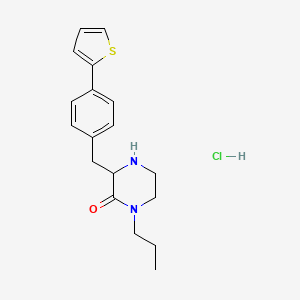

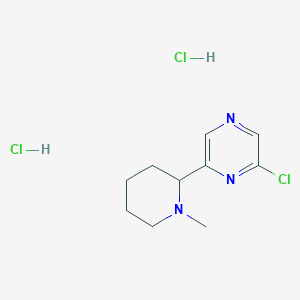

![N-{4-[1-(4-Fluoro-phenyl)-5-oxo-pyrrolidin-3-yl]-6-methylamino-pyrimidin-2-ylmethyl}-2-methoxy-N-methyl-acetamide hydrobromide](/img/structure/B1402558.png)

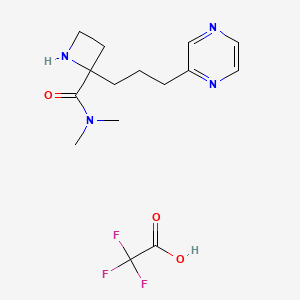

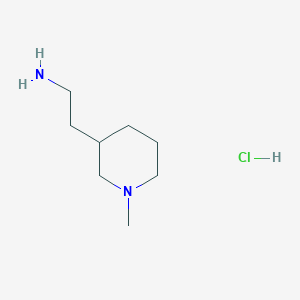

![[5-Iodo-4-(1-methyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402560.png)

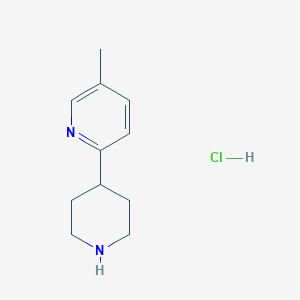

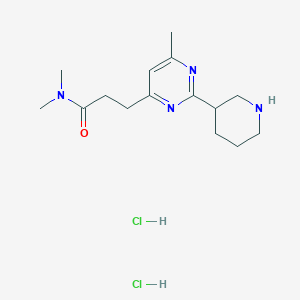

![N-(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-ylmethyl)-acetamide dihydrochloride](/img/structure/B1402564.png)

![N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide](/img/structure/B1402570.png)